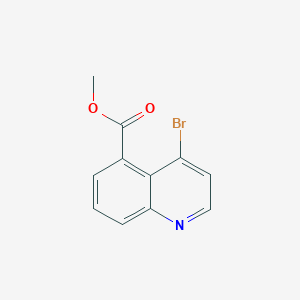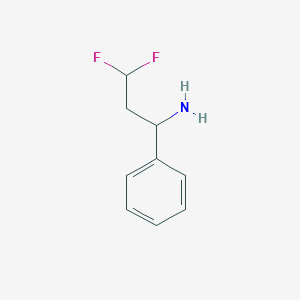![molecular formula C14H16N2O8 B13644741 1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione](/img/structure/B13644741.png)
1-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) is a bismaleimide-activated polyethylene glycol (PEG) compound used primarily for crosslinking between sulfhydryl (—SH) groups in proteins and other thiol molecules . The maleimide groups at either end of the PEG2 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . This compound is known for its enhanced solubility, increased stability, reduced tendency toward aggregation, and reduced immunogenicity .
Métodos De Preparación
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) is synthesized through a series of chemical reactions involving maleimide and polyethylene glycol. The maleimide groups are introduced at both ends of the PEG spacer arm, which is typically a two-unit polyethylene glycol . The reaction conditions are carefully controlled to ensure the formation of stable thioether bonds between the maleimide groups and the sulfhydryl groups in proteins or other thiol molecules . Industrial production methods involve large-scale synthesis under controlled conditions to maintain the purity and stability of the compound .
Análisis De Reacciones Químicas
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) primarily undergoes substitution reactions with sulfhydryl groups. The maleimide groups at either end of the PEG2 spacer react specifically with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds . Common reagents used in these reactions include reducing agents to maintain the sulfhydryl groups in their reduced state . The major products formed from these reactions are stable thioether-linked conjugates between the PEG spacer and the target molecules .
Aplicaciones Científicas De Investigación
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) has a wide range of scientific research applications. In chemistry, it is used for the conjugation of small molecules or peptides . In biology, it is employed for protein crosslinking and the study of protein-protein interactions . In medicine, it is used for the development of drug delivery systems and the modification of therapeutic proteins to enhance their stability and reduce immunogenicity . In industry, it is used for the production of PEGylated compounds with improved solubility and stability .
Mecanismo De Acción
The mechanism of action of BM(PEG)2(1,8-bismaleimido-diethyleneglycol) involves the formation of stable thioether bonds between the maleimide groups and the sulfhydryl groups in target molecules . The maleimide groups react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5, resulting in the formation of stable thioether-linked conjugates . This reaction is highly specific and efficient, making BM(PEG)2(1,8-bismaleimido-diethyleneglycol) an ideal crosslinker for various applications .
Comparación Con Compuestos Similares
BM(PEG)2(1,8-bismaleimido-diethyleneglycol) is unique due to its two-unit polyethylene glycol spacer, which provides enhanced solubility, increased stability, reduced tendency toward aggregation, and reduced immunogenicity . Similar compounds include BM(PEG)3(1,11-bismaleimido-triethyleneglycol), BMOE(bismaleimidoethane), and BMH(bismaleimidohexane) . These compounds have similar reactivity but differ in the length of their PEG spacers, which can affect their solubility, stability, and reactivity .
Propiedades
Fórmula molecular |
C14H16N2O8 |
|---|---|
Peso molecular |
340.28 g/mol |
Nombre IUPAC |
1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)-2-hydroxyethoxy]ethoxy]-1-hydroxyethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H16N2O8/c17-9-1-2-10(18)15(9)13(21)7-23-5-6-24-8-14(22)16-11(19)3-4-12(16)20/h1-4,13-14,21-22H,5-8H2 |
Clave InChI |
MNEYVUUWQVAEHQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)C(COCCOCC(N2C(=O)C=CC2=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)ethanamine](/img/structure/B13644696.png)





![4-[(5-Bromo-2-cyclopropoxyphenyl)sulfanyl]benzonitrile](/img/structure/B13644714.png)

![2-(Aminomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B13644721.png)


